4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol
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Overview
Description
4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole core, which is fused with a phenol group and an ethyl-methylphenylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a substituted phenylthiourea with a suitable α-haloketone under reflux conditions to form the imidazo[2,1-b][1,3]thiazole core. The phenol group can be introduced through a subsequent electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic agent for treating diseases due to its antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol involves its interaction with specific molecular targets such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core can bind to the active site of enzymes, inhibiting their activity. The phenol group can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: Known for their antimicrobial and anticancer activities.
Phenol derivatives: Widely used in medicinal chemistry for their antioxidant properties.
Uniqueness
4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is unique due to the combination of the imidazo[2,1-b][1,3]thiazole core and the phenol group, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C20H19N3OS |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-[5-(2-ethyl-6-methylanilino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol |
InChI |
InChI=1S/C20H19N3OS/c1-3-14-6-4-5-13(2)17(14)21-19-18(15-7-9-16(24)10-8-15)22-20-23(19)11-12-25-20/h4-12,21,24H,3H2,1-2H3 |
InChI Key |
QZTSGKTVSRKTDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)O)C |
Origin of Product |
United States |
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